2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as “2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide”, is a derivative of thiazole . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular level, potentially influencing various biochemical pathways.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the formation of advanced glycation end-products (AGEs), which are formed through oxidative stress and chronic hyperglycemia . This suggests that the compound could potentially influence pathways related to oxidative stress and glucose metabolism.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the oxadiazole and thiazole intermediates through a sulfanyl linkage, often using reagents like dichloromethane and lutidine
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the methoxy group
Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and thiazole derivatives:
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Known for its antiglycation potential.
2-{[5-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Exhibits similar structural features but with different substituents.
2-(4-methyl-1-piperazinyl)-N-[5-({[5-(2-methyl-2-propanyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-1,3-thiazol-2-yl]isonicotinamide: Another related compound with potential biological activities.
The uniqueness of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-20-10-5-3-2-4-9(10)12-17-18-14(21-12)23-8-11(19)16-13-15-6-7-22-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMMDKHCCOIICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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